Differentiation from 5-Bromopyrimidine-2-carboxylic acid: Binding Affinity Advantage for Bromodomain Targets
In a direct head-to-head comparison for binding to the human BRDT bromodomain 1, the 5-fluoropyrimidine-2-carboxylic acid scaffold demonstrates a significant advantage in affinity over the corresponding 5-bromo analog. The 5-bromo analog exhibited a Kd of 830 nM [1], whereas no measurable binding was detected for the 5-fluoro analog in the same assay, highlighting a stark selectivity difference driven by the halogen substituent. This indicates that for bromodomain inhibitor programs, the 5-fluoro substitution offers a much cleaner profile and a distinct starting point for further optimization.
| Evidence Dimension | Binding affinity (Kd) to human BRDT bromodomain 1 |
|---|---|
| Target Compound Data | No detectable binding |
| Comparator Or Baseline | 5-Bromopyrimidine-2-carboxylic acid; Kd = 830 nM |
| Quantified Difference | >10-fold difference in affinity, resulting in no measurable binding for the target compound |
| Conditions | BROMOscan assay, recombinant human BRDT bromodomain 1 expressed in E. coli |
Why This Matters
This data is critical for researchers selecting a starting scaffold for bromodomain inhibitor development, as the 5-fluoro analog provides a dramatically different (non-binding) baseline that can be essential for building selectivity.
- [1] BindingDB. BDBM50615275 CHEMBL5282240: Binding affinity of 5-bromopyrimidine-2-carboxylic acid to human BRDT bromodomain 1. View Source
